Adefovir Dipivoxil Dimer
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Overview
Description
Adefovir Dipivoxil Dimer is a compound derived from Adefovir Dipivoxil, an antiviral medication primarily used to treat chronic hepatitis B. Adefovir Dipivoxil itself is a diester prodrug of Adefovir, an acyclic nucleotide analog that inhibits viral replication by blocking reverse transcriptase, an enzyme crucial for the hepatitis B virus to reproduce in the body . The dimer form of Adefovir Dipivoxil involves the connection of two Adefovir Dipivoxil molecules, enhancing its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adefovir Dipivoxil Dimer involves the formaldehyde-catalyzed dimerization of the adenine ring in Adefovir Dipivoxil . This process can be optimized by adding insoluble carbonate salts to minimize dimerization in the solid state while not significantly influencing hydrolysis .
Industrial Production Methods: The industrial production of Adefovir Dipivoxil involves several key operations: compounding, granulation/drying, milling, final blending, and compression . These steps ensure the compound’s stability and bioavailability, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Adefovir Dipivoxil Dimer undergoes various chemical reactions, including:
Hydrolysis: The pivaloyloxymethyl moiety in Adefovir Dipivoxil is susceptible to hydrolysis.
Dimerization: Formaldehyde-catalyzed dimerization of the adenine ring.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Dimerization: Formaldehyde and carbonate salts to stabilize the reaction.
Major Products:
Hydrolysis: Adefovir and its related degradation products.
Dimerization: this compound.
Scientific Research Applications
Adefovir Dipivoxil Dimer has several scientific research applications, including:
Mechanism of Action
Adefovir Dipivoxil Dimer exerts its effects by blocking reverse transcriptase, an enzyme crucial for the hepatitis B virus to reproduce in the body . The compound is converted into its active form, Adefovir Diphosphate, which competes with deoxyadenosine 5’ triphosphate for incorporation into viral DNA, resulting in viral DNA chain termination . This mechanism effectively inhibits viral replication and reduces the viral load in infected individuals.
Comparison with Similar Compounds
Adefovir: The parent compound of Adefovir Dipivoxil, used as an antiviral agent.
Tenofovir Disoproxil Fumarate: Another nucleotide analog reverse transcriptase inhibitor used to treat hepatitis B and HIV.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor used to treat hepatitis B and HIV.
Uniqueness: Adefovir Dipivoxil Dimer is unique due to its enhanced stability and bioavailability compared to its parent compound, Adefovir . The dimer form also exhibits improved dissolution properties and resistance to degradation, making it a valuable addition to antiviral therapies .
Properties
Molecular Formula |
C41H64N10O16P2 |
---|---|
Molecular Weight |
1015.0 g/mol |
IUPAC Name |
[2-[6-[[[9-[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphorylmethoxy]ethyl]purin-6-yl]amino]methylamino]purin-9-yl]ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C41H64N10O16P2/c1-38(2,3)34(52)60-22-64-68(56,65-23-61-35(53)39(4,5)6)26-58-15-13-50-20-48-28-30(44-18-46-32(28)50)42-17-43-31-29-33(47-19-45-31)51(21-49-29)14-16-59-27-69(57,66-24-62-36(54)40(7,8)9)67-25-63-37(55)41(10,11)12/h18-21H,13-17,22-27H2,1-12H3,(H,42,44,46)(H,43,45,47) |
InChI Key |
IJYGMHSBJFNXBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CCOCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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